1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
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Overview
Description
1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethyl group on one phenyl ring and a fluorine atom on the other, making it a unique derivative of chalcone.
Preparation Methods
The synthesis of 1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the α,β-unsaturated carbonyl system to a saturated carbonyl compound.
Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. The compound’s anti-inflammatory effects may result from its inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Comparison with Similar Compounds
1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one can be compared with other chalcone derivatives such as:
1-(4-Methoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one: This compound has a methoxy group instead of an ethyl group, which may result in different biological activities.
1-(4-Ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: The position of the fluorine atom is different, which can influence the compound’s reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15FO |
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Molecular Weight |
254.30 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15FO/c1-2-13-7-9-15(10-8-13)17(19)12-11-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3 |
InChI Key |
JRDNZWRIGANBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F |
Origin of Product |
United States |
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